3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
1-(3-Bromophenyl)-6-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-bromophenyl group at the 3-position and a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl group at the 6-position. This compound’s structure is typically elucidated via X-ray crystallography, often employing SHELX software for refinement and validation of crystallographic data .
Properties
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4OS/c20-14-3-1-2-13(10-14)16-8-9-18(24-23-16)27-11-17-22-19(25-26-17)12-4-6-15(21)7-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNNOEDJYAIIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of Bromophenyl and Fluorophenyl Groups: The bromophenyl and fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving nitrile oxides and hydrazides.
Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridazine Core
Compound A : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Key Differences :
- R1 (Pyridazine substituent) : 3-Methoxyphenyl (electron-donating) vs. 3-bromophenyl (electron-withdrawing).
- R2 (Oxadiazole substituent) : 3-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 4-fluorophenyl (moderately electron-withdrawing).
- Implications: The methoxy group in Compound A may improve aqueous solubility but reduce metabolic stability compared to the bromine in the target compound.
Compounds with Varied Heterocyclic Cores
Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole (5-membered, two adjacent nitrogens) vs. pyridazine (6-membered, two adjacent nitrogens).
- Substituents : Chlorophenyl and trifluoromethyl groups.
- Implications :
- Pyrazole’s smaller ring size and reduced aromaticity may lower π-π stacking interactions but improve membrane permeability.
- The aldehyde group in Compound B introduces reactivity absent in the target compound, enabling further derivatization.
Compound C : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Core Structure : 1,2,4-Triazole (5-membered, three nitrogens) vs. 1,2,4-oxadiazole (5-membered, two nitrogens, one oxygen).
- The acetamide group in Compound C introduces polar functionality, contrasting with the nonpolar sulfanyl linker in the target compound.
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a member of the pyridazine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies. Key areas of focus include:
- Antimicrobial Activity
- Cytotoxicity
- Mechanisms of Action
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values ranging from 0.22 to 0.25 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Biofilm Formation : The compound was effective in reducing biofilm formation in bacterial cultures, outperforming traditional antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated on normal cell lines to assess its safety profile.
- Hemolytic Activity : The compound exhibited low hemolytic activity (% lysis between 3.23% and 15.22%), indicating a favorable safety profile compared to Triton X-100 .
- IC50 Values : Cytotoxicity assays revealed IC50 values greater than 60 μM, suggesting that the compound has a low potential for cytotoxic effects on normal cells .
The mechanisms by which this compound exerts its biological effects include:
- DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 μM, which is crucial for its antimicrobial activity .
Case Studies
A series of case studies highlight the effectiveness of this compound in various applications:
- Study on MDR Pathogens : A study evaluated the efficacy of the compound against multi-drug resistant (MDR) pathogens, demonstrating significant antibacterial activity and synergy with existing antibiotics .
- Antibiofilm Properties : Another investigation focused on the antibiofilm properties where the compound significantly reduced biofilm mass compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
